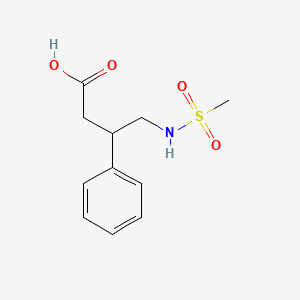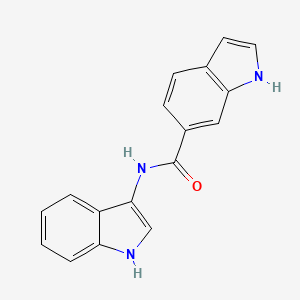
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IBF is a member of the benzofuran family and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide is not fully understood, but it has been proposed to act through multiple pathways. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells. Additionally, N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has also been found to reduce oxidative stress by increasing antioxidant enzyme activity and decreasing reactive oxygen species levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its limited availability.
Direcciones Futuras
There are several future directions for the study of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to optimize the synthesis and purification of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide and to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 2-bromo-1-benzofuran with indole-3-carboxamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-9-11-5-1-4-8-15(11)21-16)19-14-10-18-13-7-3-2-6-12(13)14/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLUHKTBJZPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)
